3,7-Benzofurandiol
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Overview
Description
3,7-Benzofurandiol is a compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Benzofurandiol can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Benzofurandiol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced benzofuran compounds, and substituted benzofuran derivatives .
Scientific Research Applications
3,7-Benzofurandiol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,7-Benzofurandiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
3,7-Benzofurandiol can be compared with other benzofuran derivatives, such as:
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in the treatment of skin diseases.
Bergapten: A naturally occurring benzofuran derivative with potential anticancer activity.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
187481-33-0 |
---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.133 |
IUPAC Name |
1-benzofuran-3,7-diol |
InChI |
InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,9-10H |
InChI Key |
MGKXFRSMTQMJDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)OC=C2O |
Synonyms |
3,7-Benzofurandiol |
Origin of Product |
United States |
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